

Application Notes: Quinoxaline-5-sulfonyl Chloride in Chemical Probe Development

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Compound of Interest

Compound Name: Quinoxaline-5-sulfonyl chloride

Cat. No.: B122766

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Introduction

Quinoxaline-5-sulfonyl chloride is a versatile heterocyclic compound that serves as a pivotal building block in the design and synthesis of sophisticated chemical probes. Its structure is uniquely suited for this purpose, featuring a quinoxaline scaffold that can be tailored for specific protein recognition and a highly reactive sulfonyl chloride group. This reactive moiety readily forms stable sulfonamide bonds with nucleophilic amino acid residues such as lysine, making it an ideal "warhead" for creating covalent inhibitors and activity-based protein profiling (ABPP) probes. These probes are instrumental in drug discovery and chemical biology for identifying and validating novel drug targets, studying enzyme function, and elucidating complex signaling pathways.

Application 1: Synthesis of Covalent Kinase Inhibitors

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. By functionalizing it with a sulfonyl chloride, researchers can develop covalent inhibitors that form a permanent bond with a non-catalytic residue in the target kinase's active site. This approach can lead to compounds with increased potency, prolonged duration of action, and high selectivity.

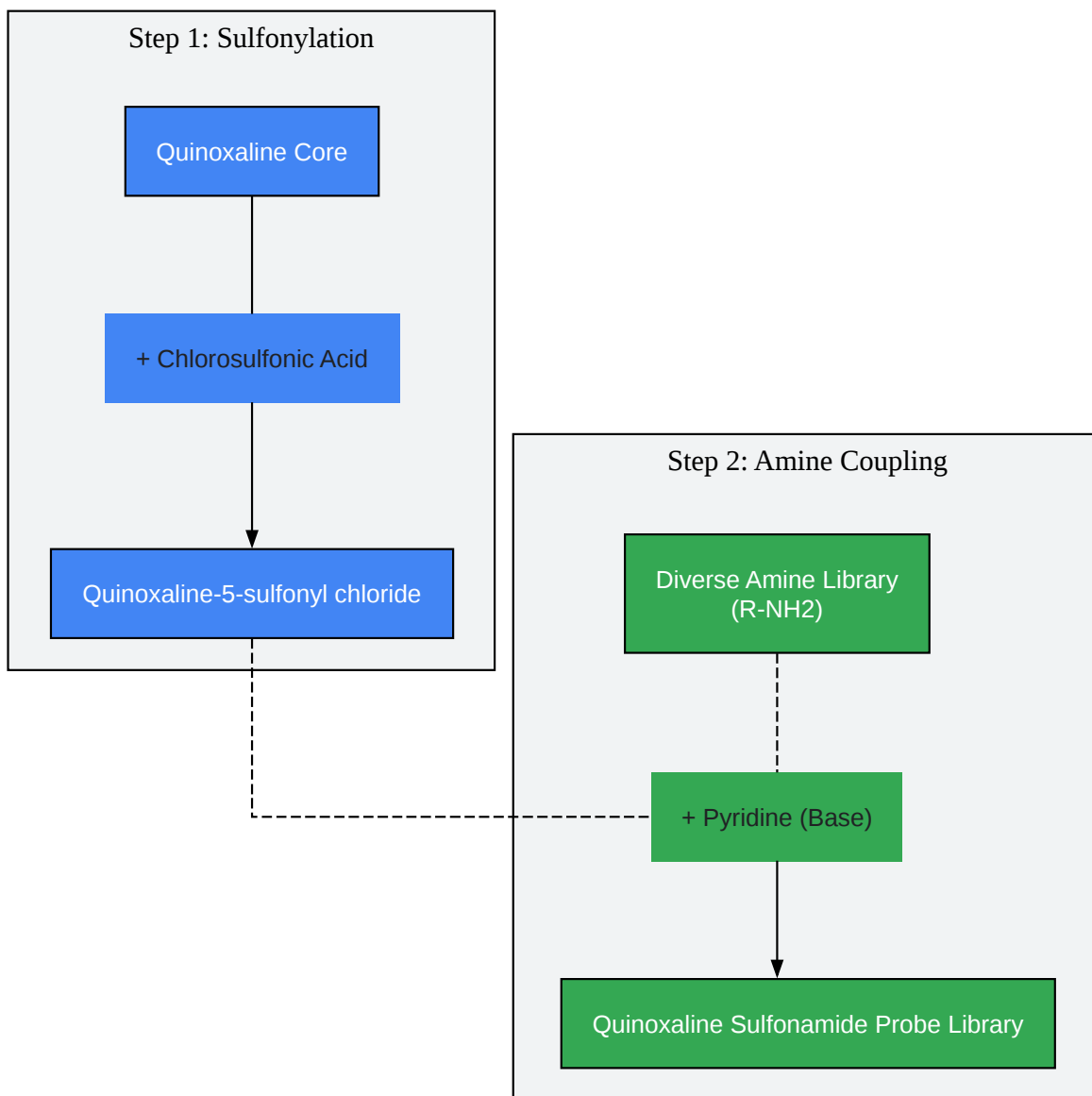
Quantitative Data: Quinoxaline-Based Kinase Inhibitors

The following table summarizes the activity of various reported quinoxaline-based inhibitors, demonstrating the scaffold's effectiveness in targeting protein kinases.

Compound Class	Target Kinase(s)	Key Quantitative Data	Reference
Quinoxaline Derivative	FGFR1, FGFR2, FGFR3, FGFR4	IC ₅₀ = 1.2, 2.5, 3.0, 5.7 nM	[1]
Quinoxaline Derivatives	ASK1	IC ₅₀ = 30.17 nM (for compound 26e)	[2]
Quinoxaline Derivatives	Pim-1, Pim-2	IC ₅₀ values in the submicromolar range	[3]
Quinoxaline Sulfonamides	PI3K	Not specified	[4]

Experimental Workflow: Synthesis of Quinoxaline-Based Probes

The general synthesis strategy involves the reaction of the core quinoxaline scaffold with chlorosulfonic acid to generate the key sulfonyl chloride intermediate.[4][5][6] This intermediate is then coupled with a variety of amines to create a library of potential inhibitors or probes.



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Caption: General synthesis workflow for quinoxaline sulfonamide probes.

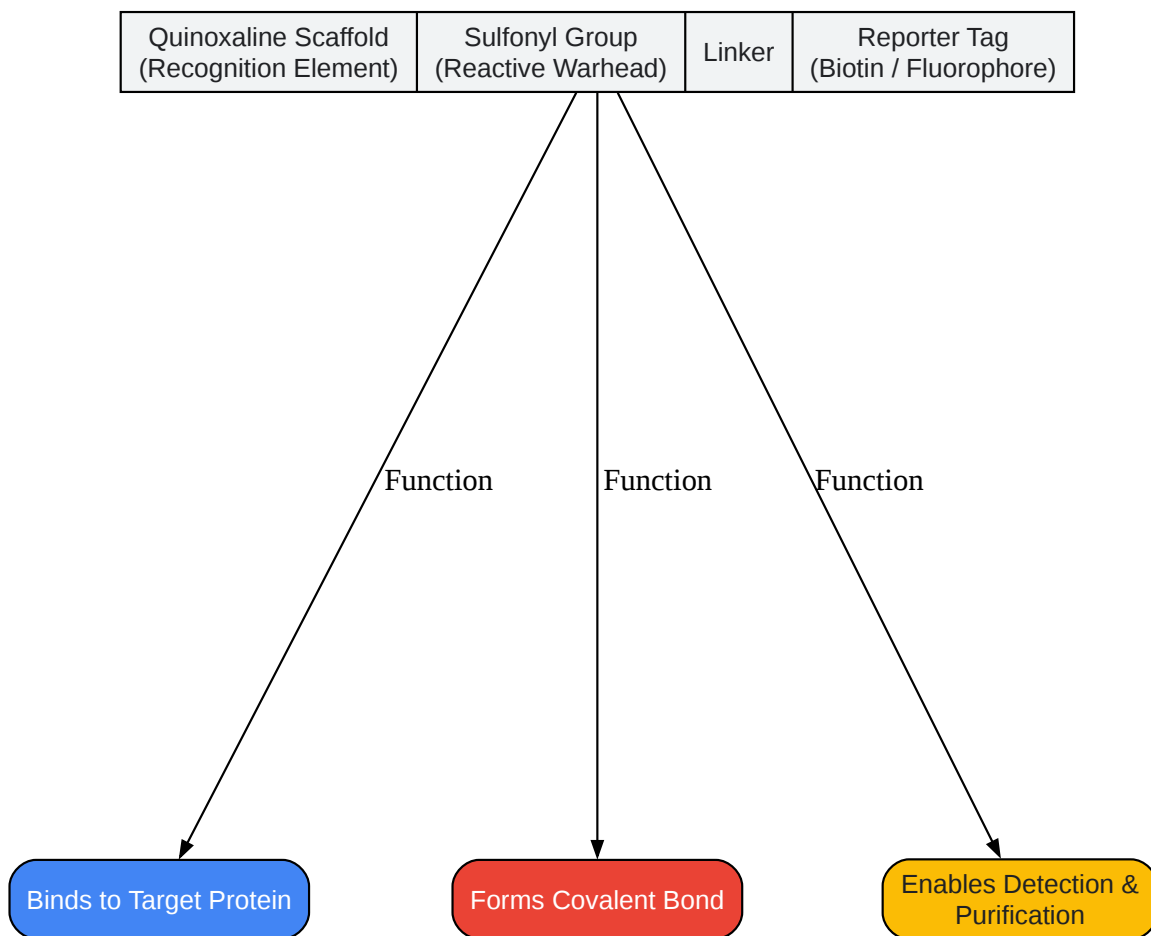
Application 2: Activity-Based Protein Profiling (ABPP)

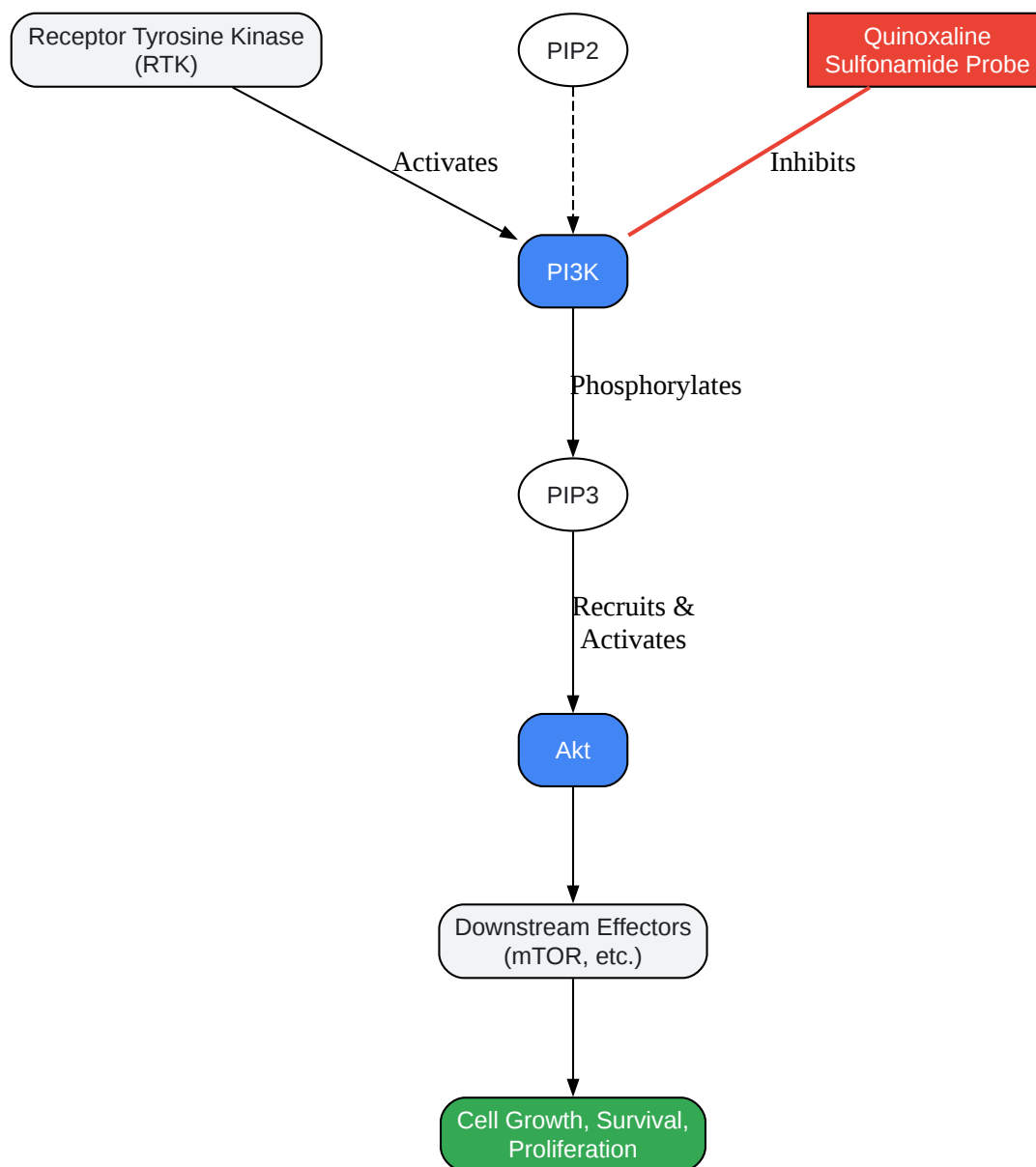
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study active enzymes in their native biological context.[7][8] ABPP probes typically consist of three parts: a recognition element, a reactive group (warhead), and a reporter tag.

Quinoxaline-5-sulfonyl chloride can function as both the recognition element and the warhead. The sulfonyl chloride covalently modifies active site residues, while the quinoxaline body provides initial binding affinity.[9] A reporter tag (like biotin for enrichment or a fluorophore for imaging) can be incorporated into the amine coupling partner to complete the probe.

Logical Relationship: Structure of an ABPP Probe

The modular design of an activity-based probe allows for systematic optimization of each component to achieve desired target selectivity and experimental readout.





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